5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c13-12(14,15)20-10-3-1-2-4-11(10)21(17,18)16-6-9-5-8(16)7-19-9/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOWBJSFDCPRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane , often referred to as compound 1 , is a novel synthetic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure
The structure of compound 1 can be described as follows:
- Core Structure : 5-azabicyclo[2.2.1]heptane
- Functional Groups :
- Trifluoromethoxy group at the para position of a phenyl ring
- Sulfonyl group attached to the phenyl ring
This unique arrangement contributes to its biological properties, particularly in targeting specific biochemical pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compound 1. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The observed IC50 values for these cell lines were notably low, indicating high potency.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.05 |
| HeLa | 0.03 |
| A549 | 0.24 |
These results suggest that compound 1 may induce cell cycle arrest and apoptosis, similar to other known antineoplastic agents .
The mechanism through which compound 1 exerts its antitumor effects appears to involve the inhibition of matrix metalloproteinase (MMP) activity, particularly MMP2. This enzyme plays a crucial role in tumor invasion and metastasis. Preliminary enzyme assays indicated that compound 1 significantly reduces MMP2 activity, thereby potentially limiting tumor spread .
Antibacterial Activity
In addition to its antitumor properties, compound 1 has shown promising antibacterial activity against several pathogenic bacteria. In vitro tests revealed effective inhibition against strains of Staphylococcus aureus and Escherichia coli, with MIC values indicating significant potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
This broad-spectrum antibacterial activity suggests that compound 1 could be a candidate for further development in treating bacterial infections .
Study on Anticancer Properties
A comprehensive study investigated the anticancer properties of compound 1 in a murine model. Mice injected with tumor cells were treated with varying doses of compound 1. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
Clinical Relevance
The low toxicity profile observed in animal studies indicates that compound 1 may be suitable for clinical applications. Acute toxicity assessments revealed no significant organ damage at doses up to 100 mg/kg, suggesting a favorable safety margin for future clinical trials .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
A. 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS 1780623-64-4)
- Structure : Replaces the sulfonyl-trifluoromethoxy phenyl group with a fluorine atom.
- However, the absence of the sulfonyl moiety reduces hydrogen-bonding capacity, which may limit target engagement .
- Applications : Used in medicinal chemistry as a building block for central nervous system (CNS)-targeting agents .
B. 5-Phenyl-2-azabicyclo[2.2.1]heptane (CAS 794533-98-5)
- Structure : Substitutes the sulfonyl group with a phenyl ring.
- Properties: The phenyl group introduces π-π stacking interactions but lacks the electron-withdrawing effects of sulfonyl or trifluoromethoxy groups. This modification may reduce metabolic stability but improve solubility in nonpolar environments .
C. 2,5-Diazabicyclo[2.2.1]heptane Derivatives
- Structure : Incorporates an additional nitrogen atom at position 5, creating a diazabicyclo system.
- Example : (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane shows α7 neuronal nicotinic receptor affinity, highlighting the pharmacological versatility of diaza analogues .
Bicyclic Systems with Different Ring Architectures
A. 2-Azabicyclo[2.2.2]octane Derivatives
- Structure : Features a larger bicyclo[2.2.2]octane ring.
- Properties : The expanded ring reduces ring strain, increasing stability but decreasing conformational rigidity. Derivatives like 5-[1,1-diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole exhibit anticholinergic or antipsychotic activity, demonstrating the impact of ring size on bioactivity .
B. 2-Oxa-5-azabicyclo[2.2.1]heptane Salts
- Examples : Hydrochloride (CAS 31560-06-2) and oxalate (CAS 1434126-91-6) salts.
- Properties : Salt formation improves crystallinity and solubility, facilitating formulation. For instance, the hydrochloride salt is a key intermediate in synthesizing enantiopure pharmaceuticals .
Functional Analogues in Agrochemicals
Flucarbazone Sodium Salt (CAS 181274-17-9)
- Structure : Contains a sulfonyl group linked to a trifluoromethoxy phenyl ring but lacks the bicyclic system.
- Properties : Acts as a herbicide by inhibiting acetolactate synthase (ALS). The trifluoromethoxy group enhances soil persistence and rainfastness, while the sulfonyl moiety ensures target-site binding .
- Contrast : Unlike the bicyclic compound, flucarbazone’s triazole-carboxamide structure prioritizes agrochemical efficacy over CNS bioavailability .
Preparation Methods
Directed Ortho-Metalation
Using a directing group (e.g., sulfonyl) to facilitate lithiation at the 2-position, followed by reaction with trifluoromethyl hypofluorite. This method risks overhalogenation and requires stringent temperature control (-78°C).
Ullmann-Type Coupling
Copper-catalyzed coupling of pre-formed 2-iodophenyl sulfones with trifluoromethoxide sources. Patent WO2022056100A1 demonstrates similar couplings for introducing fluorinated groups, though yields for trifluoromethoxy may be lower due to the poor nucleophilicity of CF3O⁻.
Synthetic Route Proposal
Based on analogous methods, a plausible four-step sequence emerges:
Step 1 : Lactam formation via Dieckmann cyclization of ethyl 3-(2-hydroxyethylamino)propanoate
Step 2 : Reductive amination to install the sulfonyl group using 2-(trifluoromethoxy)benzenesulfonyl chloride
Step 3 : Ring-closing etherification via Mitsunobu reaction
Step 4 : Final purification through recrystallization from ethanol/water
Anticipated Challenges and Optimization
| Parameter | Challenge | Mitigation Strategy |
|---|---|---|
| Bicyclic Ring Strain | Unwanted ring-opening during sulfonylation | Low-temperature (-20°C) reactions |
| Trifluoromethoxy Stability | Potential cleavage under basic conditions | Neutral pH during coupling steps |
| Diastereomeric Control | Racemization at bridgehead nitrogen | Chiral auxiliaries or enzymatic resolution |
Q & A
Q. What are the optimized synthetic routes for 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of bicyclic sulfonamide derivatives often involves multi-step protocols. Key steps include:
Q. Critical Parameters :
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify proton/carbon environments (e.g., sulfonyl group at δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 392.1) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms bicyclic framework geometry .
Q. Table: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| H-1 (bridgehead) | 4.2–4.5 | 2-oxa bridge |
| SOCH-OCF | 7.6–8.1 | Aromatic protons |
| CFO | 120–125 (in F NMR) | Trifluoromethoxy group |
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., cholinergic receptors)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to acetylcholine-binding protein (AChBP). Key interactions:
- Sulfonyl group forms hydrogen bonds with Tyr93 and Trp147 residues .
- Bicyclic core aligns with hydrophobic pockets .
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC values from radioligand assays .
Q. How to resolve contradictions between NMR data and computational conformational analysis?
Methodological Answer: Discrepancies may arise from dynamic effects in solution vs. static crystal structures.
Q. What strategies mitigate stereochemical instability during scale-up synthesis?
Methodological Answer:
Q. Table: Stability Under Different Conditions
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Acidic (pH < 3) | Sulfonamide hydrolysis | Use buffered solutions (pH 5–7) |
| High Temp (>80°C) | Ring-opening | Perform reactions under inert atmosphere |
Q. How to design assays for evaluating in vitro metabolic stability?
Methodological Answer:
- Microsomal Incubation : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key parameters:
- Half-life (t) : >60 min suggests favorable metabolic stability .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
